Physicochemical properties of 4-(4-Phenoxyphenoxy)piperidine
Physicochemical properties of 4-(4-Phenoxyphenoxy)piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Phenoxyphenoxy)piperidine
Introduction
4-(4-Phenoxyphenoxy)piperidine is a heterocyclic amine that represents a significant scaffold in modern medicinal chemistry. As a key building block, it is integral to the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine moiety is a ubiquitous structural motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Derivatives of this core structure are explored for their potential in treating neurological disorders and for their interactions with various biological receptors.[1][3][4][5]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(4-Phenoxyphenoxy)piperidine. As a Senior Application Scientist, the objective here is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.
This document will primarily discuss the compound in its free base form and its more commonly handled hydrochloride (HCl) salt. The distinction is critical, as the salt form generally offers enhanced solubility and stability, making it more suitable for experimental and formulation purposes.[3][4]
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. 4-(4-Phenoxyphenoxy)piperidine consists of a central piperidine ring linked via an ether bond at the 4-position to a phenoxyphenoxy moiety. The secondary amine of the piperidine ring is a key functional group, imparting basicity and serving as a handle for further synthetic modification.
| Identifier | Value | Source |
| Chemical Name | 4-(4-Phenoxyphenoxy)piperidine | - |
| Common Form | 4-(4-Phenoxyphenoxy)piperidine hydrochloride | [6] |
| CAS Number (HCl Salt) | 942194-86-7 | [6] |
| Molecular Formula (Free Base) | C₁₇H₁₉NO₂ | Calculated |
| Molecular Formula (HCl Salt) | C₁₇H₂₀ClNO₂ | [6] |
| Molecular Weight (Free Base) | 269.34 g/mol | Calculated |
| Molecular Weight (HCl Salt) | 305.80 g/mol | [6] |
Core Physicochemical Properties: A Summary
The following table summarizes the essential physicochemical data for 4-(4-Phenoxyphenoxy)piperidine. It is important to note that while some data is available for the HCl salt, other values are estimated based on the compound's structure and data from closely related analogs due to the limited public availability of comprehensive experimental results for this specific molecule.
| Property | Value (Free Base) | Value (HCl Salt) | Rationale & Significance |
| Physical State | Expected to be a solid or high-boiling oil | Crystalline solid | The salt form introduces ionic interactions, favoring a crystalline lattice and higher melting point. |
| Melting Point (°C) | Not available | Estimated: 140-155 °C | Based on similar structures like 4-(4-benzylphenoxy)piperidine HCl (145-150°C).[4] Melting point is a critical indicator of purity and lattice energy. |
| Aqueous Solubility | Poorly soluble | Moderately to highly soluble | The protonated amine in the HCl salt can form hydrogen bonds with water, drastically increasing solubility over the lipophilic free base.[3] This is crucial for formulation. |
| pKa | Estimated: 10.5 - 11.5 | - | The piperidine nitrogen is basic. This value is estimated from the pKa of protonated piperidine (11.22).[7] It dictates the ionization state at physiological pH. |
| LogP (o/w) | Calculated: 3.5 - 4.5 | - | Calculated using cheminformatics tools. Similar lipophilic piperidines have high LogP values.[5][8] This indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
In-Depth Analysis and Methodologies
A robust characterization of a compound relies on a suite of orthogonal analytical techniques. The choice of methodology is driven by the need to establish identity, purity, stability, and other properties that predict its behavior in downstream applications.
Spectroscopic Characterization Workflow
Causality: Spectroscopic analysis is the cornerstone of chemical identification. It provides an electronic and vibrational fingerprint of the molecule, allowing for unambiguous structure confirmation. The combination of NMR, IR, and MS is a self-validating system; the data from each technique must be consistent with the proposed structure.
Caption: Integrated workflow for physicochemical characterization.
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise: NMR is unparalleled for elucidating the precise atomic connectivity of a molecule. For 4-(4-Phenoxyphenoxy)piperidine, ¹H NMR would confirm the presence and relative ratios of aromatic and aliphatic protons, while ¹³C NMR would verify the number of unique carbon environments.
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Expected ¹H NMR Spectrum:
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Aromatic Region (δ 6.8-7.4 ppm): A complex series of multiplets corresponding to the 9 protons of the two phenyl rings.
-
Piperidine Region (δ 2.8-3.5 ppm & δ 1.6-2.2 ppm): Protons on carbons adjacent to the nitrogen will be downfield from those further away. The proton at the C4 position (HC-O) will be a distinct multiplet around δ 4.5 ppm.
-
Amine Proton (N-H): A broad singlet, typically between δ 1.5-3.0 ppm, whose position is concentration and solvent dependent.
-
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for visualizing N-H protons.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals to confirm proton counts.
-
3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. Its value lies in quickly confirming the presence of key bonds, such as the N-H of the piperidine and the C-O ether linkages.
-
Expected Key Absorption Bands:
-
~3300 cm⁻¹: N-H stretch (secondary amine), typically a sharp to medium peak.
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~3100-3000 cm⁻¹: Aromatic C-H stretch.
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~2950-2850 cm⁻¹: Aliphatic C-H stretch (piperidine ring).
-
~1600 & ~1500 cm⁻¹: Aromatic C=C ring stretching.
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~1240 cm⁻¹: Aryl-O-C stretch (asymmetric) for the ether linkage.
-
-
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to press the sample against the crystal and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Analysis: Identify characteristic peaks and compare them to expected values.
-
3.1.3 Mass Spectrometry (MS)
-
Expertise: MS provides the molecular weight of the compound, serving as a final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.
-
Expected Result (Electrospray Ionization - ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺.
-
For the free base (C₁₇H₁₉NO₂): Expected m/z = 270.1489.
-
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Identify the [M+H]⁺ peak and confirm that its mass corresponds to the expected molecular formula.
-
Chromatographic Purity Assessment
Causality: Before any biological or advanced physical testing, purity must be established. Impurities can drastically alter experimental results. HPLC is the industry standard for quantifying the purity of non-volatile organic compounds.
-
Expertise: A well-chosen reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. The choice of a C18 column is standard for lipophilic molecules like this one. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.
-
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 15-20 minutes. This ensures elution of all components.
-
Detection: Monitor at a wavelength where the phenyl rings absorb, typically 254 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Thermal Properties
Causality: Thermal analysis is critical for understanding a compound's stability and physical state. DSC identifies the melting point, a key purity indicator, while TGA reveals the onset temperature of thermal decomposition, defining the upper limit for handling and storage.[9][10]
-
Experimental Protocol: DSC for Melting Point
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp melt peak is indicative of high purity.
-
-
Experimental Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to an elevated temperature (e.g., 600 °C) under nitrogen.
-
Analysis: The TGA curve plots weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
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Conclusion
4-(4-Phenoxyphenoxy)piperidine is a valuable molecular scaffold whose utility in research and drug development is predicated on a thorough understanding of its physicochemical properties. This guide has detailed the critical parameters—from molecular identity and purity to solubility and thermal stability—that must be rigorously evaluated. The provided protocols, grounded in the principles of causality and self-validation, offer a robust framework for the complete characterization of this and similar compounds. For the drug development professional, this data is not academic; it is the foundation upon which successful lead optimization, formulation, and preclinical evaluation are built.
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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